8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide
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Overview
Description
8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide is a heterocyclic compound that belongs to the oxadiazole family.
Preparation Methods
The synthesis of 8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethyl acetate and n-hexane, and the process is monitored by thin-layer chromatography (TLC) . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with studies indicating its efficacy against certain cancer cell lines . Additionally, it has been explored for its antibacterial, antiviral, and anti-inflammatory properties . In the field of chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds .
Mechanism of Action
The mechanism of action of 8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide involves its interaction with specific molecular targets and pathways. It is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide include other oxadiazole derivatives such as 8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its specific molecular structure and the resulting biological properties .
Properties
Molecular Formula |
C9H9N4O2+ |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide |
InChI |
InChI=1S/C9H9N4O2/c1-5-4-6-7(11-10-5)2-3-8-9(6)12-15-13(8)14/h4,12H,2-3H2,1H3/q+1 |
InChI Key |
OSVAVTAIYWZYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC3=C2NO[N+]3=O)N=N1 |
Origin of Product |
United States |
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